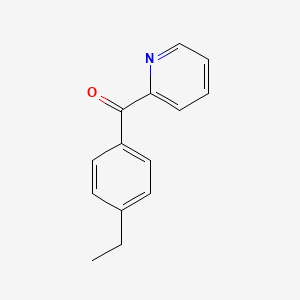

2-(4-Ethylbenzoyl)pyridine

Description

Significance as a Contemporary Research Target

The pyridine (B92270) ring is a fundamental heterocyclic scaffold found in a myriad of biologically active compounds and functional materials. nih.govlifechemicals.com The introduction of a 4-ethylbenzoyl substituent at the 2-position of the pyridine ring in 2-(4-Ethylbenzoyl)pyridine imparts specific steric and electronic properties to the molecule. This strategic substitution influences the compound's reactivity, coordination ability, and intermolecular interactions, making it an intriguing subject for systematic investigation. Researchers are actively exploring how these features can be harnessed for various applications, from medicinal chemistry to materials science. The ethyl group provides a degree of lipophilicity, while the benzoyl moiety introduces a rigid, aromatic ketone group capable of participating in various chemical transformations and non-covalent interactions.

Role as a Versatile Synthetic Building Block in Organic Synthesis

The true power of this compound lies in its application as a versatile synthetic intermediate. baranlab.org Organic chemists utilize this compound as a starting material or a key precursor in multi-step synthetic sequences to construct more elaborate molecular frameworks. The pyridine nitrogen atom can act as a nucleophile or a base, and it can also be N-oxidized to further modify its reactivity. organic-chemistry.org The ketone functionality of the benzoyl group is a reactive handle for a wide range of transformations, including reductions, additions of nucleophiles, and condensations.

The synthesis of pyridine derivatives is a well-established field, with numerous methods available for their preparation. baranlab.orgorganic-chemistry.org Classical methods like the Hantzsch pyridine synthesis, as well as more modern transition metal-catalyzed cross-coupling reactions, provide access to a diverse array of substituted pyridines. nih.gov The synthesis of 2-benzoylpyridine (B47108) itself can be achieved through the oxidation of the corresponding alcohol, phenyl(pyridin-2-yl)methanol, using reagents like dry air or oxygen in the presence of an ionic hydride catalyst. google.com These synthetic strategies can be adapted to produce this compound and its derivatives.

Integration into Complex Molecular Architectures and Functional Materials

The unique characteristics of this compound make it an attractive component for incorporation into larger, more complex molecules and functional materials. In medicinal chemistry, the pyridine scaffold is a known pharmacophore, and its derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties. nih.govnih.gov The specific substitution pattern of this compound can influence a molecule's binding affinity to biological targets.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-ethylphenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO/c1-2-11-6-8-12(9-7-11)14(16)13-5-3-4-10-15-13/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFTVIHHMLWPCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642004 | |

| Record name | (4-Ethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898779-90-3 | |

| Record name | (4-Ethylphenyl)-2-pyridinylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (4-Ethylphenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations

Electrophilic Aromatic Substitution on the Pyridine (B92270) Moiety

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. uoanbar.edu.iqimperial.ac.uk This deactivation is further intensified by the presence of the electron-withdrawing 4-ethylbenzoyl group.

Positional Selectivity and Directing Effects of Substituents

The pyridine nitrogen strongly directs incoming electrophiles to the meta-position (C-3 and C-5) relative to itself. pearson.comyoutube.com This is because the intermediates formed by attack at the ortho (C-2, C-6) or para (C-4) positions would place a destabilizing positive charge on the already electron-deficient nitrogen atom. uoanbar.edu.iq

The 4-ethylbenzoyl substituent at the C-2 position of the pyridine ring is a deactivating group and a meta-director in the context of the benzene (B151609) ring. pearson.commasterorganicchemistry.com However, its influence on the pyridine ring's electrophilic substitution is secondary to the powerful directing effect of the pyridine nitrogen. Therefore, electrophilic attack will still preferentially occur at the C-3 and C-5 positions of the pyridine ring. The ethyl group on the benzoyl ring is an ortho-, para-director for electrophilic substitution on the benzene ring itself.

Directing Effects of Substituents on 2-(4-Ethylbenzoyl)pyridine for Electrophilic Aromatic Substitution:

| Substituent | Position on Pyridine Ring | Activating/Deactivating | Directing Effect |

| Pyridine Nitrogen | 1 | Deactivating | Meta (to C-3, C-5) |

| 2-(4-Ethylbenzoyl) group | 2 | Deactivating | Reinforces meta-directing effect of nitrogen |

Activation Strategies (e.g., Pyridine N-Oxide Formation)

To overcome the inherent low reactivity of the pyridine ring towards EAS, activation strategies are often employed. A common and effective method is the formation of pyridine N-oxide. youtube.comwikipedia.org

The oxidation of the pyridine nitrogen to an N-oxide introduces a formal positive charge on the nitrogen and a negative charge on the oxygen. wikipedia.orgscripps.edu This has two significant consequences:

It reduces the electron-withdrawing effect of the nitrogen on the ring. youtube.com

The oxygen atom can donate electron density back into the ring through resonance, particularly to the ortho (C-2, C-6) and para (C-4) positions. youtube.comwikipedia.org

This activation makes the pyridine N-oxide much more susceptible to electrophilic attack, with substitution now favored at the C-4 position. wikipedia.orgresearchgate.net Following the substitution reaction, the N-oxide can be deoxygenated to restore the pyridine ring. wikipedia.org

Common Reagents for Pyridine N-Oxide Formation:

| Reagent | Conditions | Reference |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane, 0-5 °C | google.com |

| Hydrogen peroxide in acetic acid | Reflux | google.combme.hu |

| Peroxybenzoic acid | - | wikipedia.org |

Nucleophilic Substitution Reactions of the Pyridine Ring

In contrast to its resistance to electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). uoanbar.edu.iqyoutube.com The presence of the electron-withdrawing 2-(4-ethylbenzoyl) group further enhances this reactivity.

Regioselectivity at α- and γ-Positions

Nucleophilic attack on the pyridine ring preferentially occurs at the α (C-2, C-6) and γ (C-4) positions. uoanbar.edu.iqyoutube.com This is because the negative charge in the resulting Meisenheimer-type intermediate can be delocalized onto the electronegative nitrogen atom, leading to a more stable intermediate. uoanbar.edu.iqyoutube.com For this compound, the C-2 position is already substituted, leaving the C-4 and C-6 positions as the most likely sites for nucleophilic attack. The regioselectivity between these positions can be influenced by steric factors and the nature of the nucleophile and leaving group. stackexchange.comwuxiapptec.com

Specific Reactions (e.g., Tschitschibabin Amination)

A classic example of nucleophilic substitution on pyridine is the Tschitschibabin (Chichibabin) reaction, which involves the direct amination of the pyridine ring using sodium amide (NaNH2) or a related reagent. wikipedia.orgntu.edu.sgyoutube.com This reaction typically occurs at the C-2 position. wikipedia.orgntu.edu.sg For this compound, amination would be expected to occur at the C-6 position. The reaction proceeds through an addition-elimination mechanism involving a hydride ion as the leaving group. wikipedia.orgscientificupdate.com

Recent advancements have shown that the Tschitschibabin amination can be achieved under milder conditions using a NaH-iodide composite, which can be implemented with a range of primary alkylamines. ntu.edu.sg This method has been used for the double amination of bipyridines. ntu.edu.sg

Reactivity of the Benzoyl Carbonyl Group

The carbonyl group in this compound is electrophilic and can undergo a variety of nucleophilic addition reactions. evitachem.com These reactions are characteristic of ketones.

The carbonyl group can be reduced to a secondary alcohol using reducing agents like lithium aluminum hydride (LiAlH4). evitachem.com It can also participate in condensation reactions with amines or other nucleophiles to form imines or related derivatives. evitachem.com Furthermore, the carbonyl group can undergo photocycloaddition with olefins to form oxetanes. cdnsciencepub.com

In a related compound, 2-(4′-ethylbenzoyl)benzoic acid, the carbonyl group is involved in a catalytic dehydration reaction to produce 2-ethylanthraquinone. researchgate.net This highlights the potential for intramolecular reactions involving the benzoyl group.

Pathways for Nucleophilic Attack and Subsequent Transformations

The structure of this compound presents two primary sites for nucleophilic attack: the pyridine ring and the carbonyl carbon of the benzoyl group.

The pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly at the C2 and C4 positions (ortho and para to the nitrogen atom). This regioselectivity is due to the ability of the electronegative nitrogen to stabilize the negative charge in the intermediate Meisenheimer complex through resonance. google.com When a nucleophile attacks at the C2 or C4 position, a resonance structure can be drawn where the formal negative charge resides on the nitrogen atom, a stabilizing feature. google.com In contrast, attack at the C3 position does not allow for this stabilization. google.com For this compound, the C2 position is already substituted by the benzoyl group, making the C4 and C6 positions the most likely targets for nucleophilic attack on the ring, provided a suitable leaving group is present or the reaction proceeds via an addition mechanism. acs.org

The carbonyl carbon of the benzoyl group is a classic electrophilic site. It readily undergoes nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, forming a tetrahedral intermediate. This can be followed by protonation to yield an alcohol or by subsequent elimination steps, depending on the nature of the nucleophile and reaction conditions.

Oxidation and Reduction Pathways of the Compound

The functional groups within this compound allow for specific oxidation and reduction reactions.

Oxidation: The ethyl group attached to the benzene ring is a primary site for oxidation. Under controlled conditions, it can be oxidized to a secondary alcohol, which can be further oxidized to a ketone. fao.org Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can lead to the complete oxidation of the ethyl group to a carboxylic acid, yielding 4-(2-pyridinylcarbonyl)benzoic acid. ontosight.airesearchgate.net The pyridine ring itself is generally resistant to oxidation due to its electron-deficient nature, but strong peroxy acids can lead to the formation of N-oxides.

Reduction: The carbonyl group is the most readily reduced functionality. It can be reduced to a secondary alcohol, α-(4-ethylphenyl)pyridin-2-ylmethanol, using various reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Studies on the analogous 4-benzoylpyridine (B1666322) have shown that such reductions can be achieved with high stereoselectivity using enzymatic reductases. nih.gov The pyridine ring can also be reduced, although this typically requires more forceful conditions, such as catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) or Raney nickel, which would also reduce the ketone. google.com This process would lead to the corresponding piperidine (B6355638) derivative. google.com Electrochemical reduction can also be used to generate radical anions of benzoylpyridines. rsc.org

A summary of potential oxidation and reduction products is presented in the table below.

| Reaction Type | Reagent/Condition | Primary Product |

| Oxidation | Mild Oxidant | 2-(4-(1-hydroxyethyl)benzoyl)pyridine |

| Oxidation | Strong Oxidant (e.g., KMnO₄) | 4-(2-pyridinylcarbonyl)benzoic acid |

| Reduction | NaBH₄ or LiAlH₄ | α-(4-ethylphenyl)pyridin-2-ylmethanol |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd/C) | α-(4-ethylphenyl)piperidin-2-ylmethanol |

Intramolecular Rearrangement Reactions

Intramolecular rearrangements are reactions that involve a change in the connectivity of atoms within a molecule. evitachem.com The structure of this compound allows for several plausible rearrangement reactions, particularly involving the ketone functionality.

One of the most relevant potential rearrangements is the Baeyer-Villiger oxidation . This reaction converts a ketone into an ester through treatment with a peroxyacid, such as m-CPBA. masterorganicchemistry.comchemistrysteps.com The mechanism involves the migration of a group from the carbonyl carbon to an adjacent oxygen atom. masterorganicchemistry.com The migratory aptitude generally follows the order: H > tertiary alkyl > secondary alkyl ≈ aryl > primary alkyl > methyl. chemistrysteps.com For this compound, the two groups attached to the carbonyl are the 2-pyridyl group and the 4-ethylphenyl group. The relative migratory aptitude of these two aryl groups would determine the product distribution. For aryl groups, electron-donating substituents increase the migratory aptitude. chemistrysteps.com Given that the ethyl group is electron-donating and the pyridine ring is electron-withdrawing, the 4-ethylphenyl group would be expected to migrate preferentially, yielding 4-ethylphenyl 2-pyridinecarboxylate.

Another potential rearrangement is the Beckmann rearrangement , which would first require the conversion of the ketone to its corresponding ketoxime. Treatment of the oxime of this compound with acid could induce a rearrangement to form N-substituted amides. acs.orguni-heidelberg.de The product would be either N-(4-ethylphenyl)picolinamide or N-(pyridin-2-yl)-4-ethylbenzamide, depending on which group migrates.

Catalytic Reaction Mechanisms

This compound can participate in and be synthesized via various catalytic reactions, where its functional groups play key roles in coordinating to catalysts and directing reactivity.

The lone pairs of electrons on the pyridine nitrogen and the carbonyl oxygen can coordinate to Lewis acids. This coordination activates the molecule towards nucleophilic attack or other transformations. For instance, in the dehydration of the related 2-(4'-ethylbenzoyl) benzoic acid to form 2-ethylanthraquinone, solid acid catalysts like Hβ zeolite, which possess Lewis acid sites, are effective. masterorganicchemistry.comosti.gov

Lewis acid catalysis can facilitate the formation of carbocation intermediates. A combination of a Lewis acid like bismuth(III) trifluoromethanesulfonate (B1224126) (Bi(OTf)₃) with a Brønsted acid can generate benzylic carbocations from corresponding alcohols. chemistrysteps.com While not a direct reaction of this compound, this principle highlights how Lewis acid activation of a related substrate, such as the alcohol derived from its reduction, could generate a reactive carbocation. This intermediate would then be susceptible to attack by a wide range of nucleophiles. The interaction of silyl (B83357) triflate Lewis acids with squaramide catalysts can also generate highly reactive oxocarbenium intermediates from acetals.

Transition metals, particularly palladium, nickel, and copper, are widely used to catalyze reactions involving pyridine derivatives. The pyridine nitrogen often acts as a directing group, facilitating the activation of C-H bonds at specific positions. nih.gov

A common catalytic cycle for C-H functionalization, for example, arylation of the benzoyl ring, can be proposed based on palladium catalysis. This cycle typically involves:

Coordination: The pyridine nitrogen coordinates to the palladium(II) catalyst.

C-H Activation/Metallation: The palladium center directs the activation of an ortho C-H bond on the phenyl ring, forming a five-membered palladacycle intermediate. This is a key step in many reactions of 2-phenylpyridines and related structures. nih.gov

Oxidative Addition: A coupling partner, such as an aryl halide, undergoes oxidative addition to the palladium center, forming a Pd(IV) intermediate.

Reductive Elimination: The two organic groups on the palladium center couple, forming a new C-C bond and regenerating the Pd(II) catalyst, which can then re-enter the catalytic cycle.

Nickel-catalyzed reactions, often in conjunction with a Lewis acid, can achieve selective alkylation of the pyridine ring. Copper-catalyzed processes are also prevalent, for example, in the synthesis of bi- and teraryls. uni-heidelberg.de

In many transition metal-catalyzed reactions, the ligands coordinated to the metal center are crucial for controlling reactivity, selectivity, and catalyst stability. While this compound itself can act as a bidentate N,O-ligand, external ligands are often added to modulate the catalyst's properties.

The geometric and electronic properties of ligands dictate the outcome of catalysis. For example, the rigidity and planarity of pyridine(diimine) ligands are essential design features for promoting [2+2] cycloaddition reactions with iron catalysts by enabling unusual s-trans coordination of dienes. The use of specific chiral ligands, such as those derived from Cinchona alkaloids or (R)-BINOL, can induce enantioselectivity in reactions like copper-catalyzed asymmetric Henry reactions. The second coordination sphere, the region around the ligand, can also be engineered, for instance, by using hydrogen bonds to pre-organize a substrate, leading to superior catalyst performance. Therefore, the choice of ligand is paramount in designing a catalytic system for a specific transformation involving this compound.

Ionic Liquid-Mediated Mechanisms

Ionic liquids (ILs) have gained prominence as environmentally benign solvents and catalysts in organic synthesis, offering advantages such as low vapor pressure, high thermal stability, and recyclability. scielo.org.mxjchemrev.com Their application in reactions involving pyridyl ketones can proceed through several mechanistic pathways, largely dependent on the nature of the IL and the reactants. ILs can be designed to be acidic, basic, or neutral, which dictates their role in a reaction mechanism. jchemrev.com

In the context of reactions analogous to those that could synthesize or modify this compound, such as condensation or multicomponent reactions, ionic liquids can act as more than just inert solvents. scielo.org.mxoiccpress.com For instance, a basic ionic liquid can function as a catalyst by deprotonating a reactant to form a nucleophile. researchgate.net Conversely, a Brønsted or Lewis acidic IL can activate a carbonyl group, like the one in this compound, by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack. jchemrev.com

The mechanism for an IL-mediated reaction, such as a Knoevenagel condensation, often involves the IL facilitating multiple steps. mdpi.com The ionic nature of the solvent can stabilize charged intermediates and transition states, accelerating the reaction rate. scielo.org.mx In some cases, a synergistic effect is observed when ILs are used in conjunction with microwave irradiation, as the ionic medium couples effectively with microwaves, leading to rapid heating and significantly reduced reaction times. scielo.org.mx The reusability of the IL is a key feature, allowing for multiple reaction cycles without a significant loss of catalytic activity. mdpi.comqub.ac.uk

A plausible mechanism for an IL-promoted reaction involving a pyridyl ketone could begin with the formation of an intermediate through the catalytic action of the IL. For example, in a three-component reaction to form dihydropyrimidones, an acidic IL can catalyze the condensation of an aldehyde, a β-ketoester, and urea (B33335). oiccpress.com The IL helps in the cyclization and dehydration steps, leading to the final product in high yield. oiccpress.com

| Ionic Liquid Type | Potential Mechanistic Role | Example Reaction Type |

| Basic ILs | Act as a Brønsted base to deprotonate reactants, creating nucleophiles. | Knoevenagel Condensation, Michael Addition. researchgate.netmdpi.com |

| Acidic ILs | Act as a Brønsted or Lewis acid to activate electrophiles (e.g., carbonyl groups). | Biginelli Reaction, Esterification. jchemrev.comoiccpress.com |

| Functionalized ILs | Provide specific catalytic sites (e.g., hydrogen bond donors) to facilitate reactions. | Cycloaddition of CO2 to epoxides. qub.ac.uk |

| Neutral ILs | Act as a polar medium to stabilize charged intermediates and transition states. | Nucleophilic Substitution, Alkylation. scielo.org.mxnih.gov |

Electronic Structure and Reactivity Principles

Influence of Nitrogen Heteroatom on Electron Density Distribution

The electronic properties of this compound are significantly influenced by the presence of the nitrogen heteroatom in the pyridine ring. fiveable.me Nitrogen is more electronegative than carbon, causing it to exert a strong electron-withdrawing inductive effect on the ring. fiveable.meuou.ac.in This effect leads to a polarization of the C-N bonds and a general reduction in electron density at the carbon atoms of the pyridine ring, making it an electron-deficient or π-deficient system. fiveable.me

The influence of the nitrogen atom extends to the benzoyl substituent. The electron-deficient pyridine ring withdraws electron density from the attached carbonyl group. This withdrawal can enhance the electrophilic character of the carbonyl carbon, potentially influencing its reactivity towards nucleophiles. This concept is analogous to observations in other systems where electronegative atoms are attached to a nitrogen; for instance, in anomeric amides, electronegative substituents on the nitrogen pull electron density away from the amide carbonyl, resulting in a more "ketonic" character and a higher infrared stretching frequency. mdpi.com Studies on pyridine-based pincer complexes have also shown that substituents on the pyridine ring electronically influence the entire molecule, affecting properties like the bond lengths to a coordinated metal center. nih.gov Therefore, the nitrogen in this compound plays a crucial role in defining the electron density map across the entire molecule, affecting both the pyridine and benzoyl moieties. nih.gov

Electron Delocalization within the Pyridine and Benzoyl Moieties

The structure of this compound features two aromatic rings—a pyridine ring and a 4-ethylphenyl ring—connected by a carbonyl group. This arrangement creates an extended conjugated system, allowing for the delocalization of π-electrons across both rings and the carbonyl bridge. wikipedia.org Delocalization refers to the phenomenon where electrons are not confined to a single atom or bond but are spread over several adjacent atoms. wikipedia.orglibretexts.org This distribution of electrons is described by resonance theory, where the actual structure of the molecule is a hybrid of several contributing resonance structures. libretexts.org

In this compound, the π-orbitals of the pyridine ring, the carbonyl group, and the benzene ring overlap, creating a single, larger molecular orbital system. This allows the π-electrons to move freely throughout this conjugated path. libretexts.org The delocalization of electrons contributes significantly to the stability of the molecule; the resonance hybrid is lower in energy than any single contributing Lewis structure. libretexts.org

Evidence for such delocalization is often observed in the molecular geometry. In conjugated systems, bond lengths tend to be intermediate between those of typical single and double bonds. For example, structural studies of a 2-benzoylpyridine (B47108) derivative (a thiosemicarbazone) revealed a planarity in the molecular backbone that is stabilized by electron delocalization. researchgate.net The delocalization in this compound involves resonance structures that place a partial positive charge on the carbonyl carbon and a partial negative charge distributed across the oxygen atom and the aromatic rings. This charge distribution is a key determinant of the molecule's chemical properties and its interactions with other molecules. Computational studies on related aromatic systems containing boron have also confirmed that extensive electron delocalization occurs across the entire molecular framework upon reduction. d-nb.info

| Structural Feature | Evidence for Electron Delocalization | Consequence |

| Conjugated System | Overlap of p-orbitals across the pyridine ring, carbonyl group, and benzoyl ring. libretexts.org | Formation of extended molecular orbitals. |

| Bond Lengths | Expected to be intermediate between single and double bonds within the conjugated path. | Increased molecular stability (Resonance Energy). libretexts.org |

| Planarity | Delocalization is maximized when the conjugated system is planar or near-planar. libretexts.orgresearchgate.net | Favors a specific molecular conformation. |

| Spectroscopic Data | UV-Vis absorption spectra show shifts characteristic of extended π-systems. | Affects electronic and photophysical properties. |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules. For 2-(4-Ethylbenzoyl)pyridine, both ¹H and ¹³C NMR provide critical information for structural confirmation and analysis of the carbon framework.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the ethyl group and the aromatic protons of the pyridine (B92270) and benzene (B151609) rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. The protons on the pyridine ring are generally deshielded due to the electronegativity of the nitrogen atom and the ring current effects. The benzoyl group, being an electron-withdrawing group, will also influence the chemical shifts of the adjacent protons.

The ethyl group protons are anticipated to appear in the upfield region of the spectrum. The methyl protons (CH₃) would present as a triplet due to coupling with the adjacent methylene (B1212753) protons, while the methylene protons (CH₂) would appear as a quartet due to coupling with the methyl protons. The aromatic region of the spectrum will be more complex, showing signals for the four protons of the pyridine ring and the four protons of the 4-ethylphenyl group. The protons on the pyridine ring are expected to show characteristic splitting patterns (doublet, triplet of doublets, etc.) based on their coupling with neighboring protons. The protons of the 4-ethylphenyl group will appear as two doublets, characteristic of a 1,4-disubstituted benzene ring.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.70 | d | 1H | Pyridine H6 |

| ~8.00 | td | 1H | Pyridine H4 |

| ~7.90 | d | 1H | Pyridine H3 |

| ~7.85 | d | 2H | Benzene H2', H6' |

| ~7.50 | ddd | 1H | Pyridine H5 |

| ~7.35 | d | 2H | Benzene H3', H5' |

| ~2.75 | q | 2H | -CH₂-CH₃ |

Note: Predicted values are based on data from analogous compounds such as 2-benzoylpyridine (B47108) and 4-ethyl-substituted benzene derivatives. 'd' denotes doublet, 't' denotes triplet, 'q' denotes quartet, 'dd' denotes doublet of doublets, and 'ddd' denotes doublet of doublet of doublets.

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will give a distinct signal. The carbonyl carbon of the ketone group is expected to be the most deshielded, appearing at a significantly downfield chemical shift. The carbon atoms of the pyridine and benzene rings will resonate in the aromatic region, with their specific chemical shifts influenced by the substituents. The carbons of the ethyl group will appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

|---|---|

| ~195.0 | C=O |

| ~155.0 | Pyridine C2 |

| ~149.0 | Pyridine C6 |

| ~148.0 | Benzene C4' |

| ~137.0 | Pyridine C4 |

| ~134.0 | Benzene C1' |

| ~130.0 | Benzene C2', C6' |

| ~128.5 | Benzene C3', C5' |

| ~126.0 | Pyridine C5 |

| ~124.0 | Pyridine C3 |

| ~29.0 | -CH₂-CH₃ |

Note: Predicted values are based on data from analogous compounds such as 2-benzoylpyridine and 4-ethyl-substituted benzene derivatives.

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and Raman techniques, is instrumental in identifying the functional groups and analyzing the vibrational modes of a molecule.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups. A strong absorption band is anticipated in the region of 1650-1680 cm⁻¹ due to the C=O stretching vibration of the ketone. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethyl group will be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and benzene rings will give rise to several bands in the 1400-1600 cm⁻¹ region.

Table 3: Predicted FT-IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2970-2850 | Medium | Aliphatic C-H Stretch |

| ~1660 | Strong | C=O Stretch |

| ~1590, 1570, 1470, 1430 | Medium-Strong | Aromatic C=C and C=N Stretch |

| ~1280 | Medium | C-C-C Bending in Ketone |

Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound is expected to be rich in detail, particularly for the non-polar bonds and symmetric vibrations. The aromatic ring stretching vibrations are typically strong in the Raman spectrum. A study on the closely related 2-benzoylpyridine has shown that major geometry changes upon electronic excitation involve both ring C-C/C-N and C=O stretching vibrations, which would be reflected in the Raman excitation profiles. evitachem.com The symmetric breathing modes of the pyridine and benzene rings are also expected to be prominent.

Table 4: Predicted Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Assignment |

|---|---|

| ~1660 | Carbonyl C=O Stretch |

| ~1600 | Aromatic Ring Stretch |

| ~1030 | Pyridine Ring Breathing |

| ~1000 | Benzene Ring Breathing (Trigonal) |

Electronic Spectroscopy

Electronic spectroscopy, typically UV-Vis spectroscopy, provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π → π* and n → π* transitions. The π → π* transitions are typically of high intensity and occur in the aromatic rings and the carbonyl group. The n → π* transition, involving the non-bonding electrons of the oxygen atom in the carbonyl group, is expected to be of lower intensity.

A study on 2-benzoylpyridine identified experimentally allowed transitions around 262 nm and 238 nm, which were attributed to excited states involving significant geometry changes in both the rings and the carbonyl group. evitachem.com An additional excited state was proposed to exist around 185 nm. evitachem.com Similar transitions are expected for this compound, with potential minor shifts in the absorption maxima due to the presence of the ethyl group on the benzene ring.

Mass Spectrometry Techniques

Mass spectrometry is an essential analytical tool for determining the molecular weight and elucidating the structure of compounds by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, distinguishing it from other molecules with the same nominal mass. wvu.edu For this compound, HRMS confirms its specific atomic composition.

The elemental formula for this compound is C₁₄H₁₃NO. HRMS measures the monoisotopic mass, which is the sum of the masses of the most abundant isotopes of the constituent atoms. sisweb.com This exact mass measurement is a critical step in the positive identification of the compound.

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃NO |

| Nominal Mass | 211 u |

| Calculated Monoisotopic (Exact) Mass | 211.09971 u |

Tandem Mass Spectrometry (MS/MS) is employed to probe the structure of a molecule by inducing fragmentation and analyzing the resulting daughter ions. nih.gov In a typical experiment, the protonated molecular ion ([M+H]⁺) of this compound is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of this compound is dominated by the cleavage of the bonds adjacent to the central carbonyl group, as these are typically the weakest points in the structure. chemguide.co.uknih.gov Key fragmentation pathways include:

Formation of the 4-Ethylbenzoyl Acylium Ion: Cleavage of the bond between the carbonyl carbon and the pyridine ring results in the formation of a stable 4-ethylbenzoyl acylium ion. This is a common fragmentation pathway for aroyl compounds. nih.gov

Formation of the Pyridinoyl Acylium Ion: The alternative cleavage, at the bond between the carbonyl carbon and the phenyl ring, produces the 2-pyridinoyl acylium ion.

Loss of the Ethyl Group: The 4-ethylbenzoyl fragment can undergo further fragmentation, typically through the loss of an ethyl radical (•C₂H₅) or ethylene (B1197577) (C₂H₄), leading to other characteristic fragment ions.

| Fragment Description | Proposed Formula | Predicted m/z |

|---|---|---|

| Protonated Molecular Ion | [C₁₄H₁₄NO]⁺ | 212.1 |

| 4-Ethylbenzoyl Acylium Ion | [C₉H₉O]⁺ | 133.1 |

| 2-Pyridinoyl Acylium Ion | [C₆H₄NO]⁺ | 106.0 |

| Benzoyl Ion (from loss of ethyl) | [C₇H₅O]⁺ | 105.0 |

| Protonated Pyridine | [C₅H₆N]⁺ | 80.0 |

X-ray Crystallography

Single-Crystal X-ray Diffraction (SCXRD) analysis of a suitable crystal of this compound would reveal its absolute molecular geometry. researchgate.net This technique allows for the precise measurement of atomic coordinates in the crystal lattice.

The structure of this compound is not expected to be planar. Due to steric hindrance between the hydrogen atoms on the rings, there will be a significant twist around the C-C bonds connecting the central carbonyl group to the two aromatic rings. The key conformational feature is the dihedral angle between the plane of the pyridine ring and the plane of the 4-ethylphenyl ring. Studies on structurally similar aroyl-pyridine derivatives have shown that these dihedral angles are significant, indicating a twisted conformation. nih.govnih.gov

SCXRD data would provide precise values for:

Bond Lengths: e.g., the C=O double bond of the ketone and the C-C single bonds of the linker.

Bond Angles: e.g., the C-CO-C angle of the ketone bridge.

Dihedral Angles: The angle between the pyridine and phenyl rings, defining the molecular twist.

Intermolecular Interactions: Information on how molecules pack in the crystal, including potential π-π stacking or other non-covalent interactions. researchgate.net

| Parameter | Description | Expected Value Range |

|---|---|---|

| C=O Bond Length | Length of the carbonyl double bond. | 1.21 - 1.23 Å |

| Py-CO Bond Length | Length of the single bond between the pyridine ring and carbonyl carbon. | 1.49 - 1.52 Å |

| Ph-CO Bond Length | Length of the single bond between the phenyl ring and carbonyl carbon. | 1.49 - 1.52 Å |

| Py-CO-Ph Angle | Bond angle around the central carbonyl carbon. | 118 - 122° |

| Py/Ph Dihedral Angle | The angle between the planes of the two aromatic rings. | 40 - 60° |

Computational Chemistry and Theoretical Investigations

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net

HOMO-LUMO Energy Gap Analysis for Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.comscirp.org A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.comscirp.org Conversely, a small energy gap indicates that the molecule is more reactive and can be easily polarized. scirp.orgscirp.org

The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. researchgate.netukm.my The analysis of the HOMO-LUMO gap can explain charge transfer interactions within the molecule, which are often responsible for its bioactivity. irjweb.comscirp.org For pyridine (B92270) derivatives, the distribution of these frontier orbitals can be influenced by substituents on the ring. researchgate.net In the case of 2-(4-Ethylbenzoyl)pyridine, the electron-withdrawing benzoyl group and the pyridine nitrogen atom significantly influence the electronic distribution and thus the HOMO and LUMO energy levels. wikipedia.org

Computational methods, particularly DFT, are commonly used to calculate the HOMO and LUMO energies and visualize their distribution across the molecule. scirp.orgukm.my These calculations provide valuable insights into the reactive sites of the molecule.

Table 2: Illustrative HOMO-LUMO Energy Gaps for Related Aromatic Systems

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Quinoline | -6.646 | -1.816 | 4.83 |

| Imidazole Derivative | -6.2967 | -1.8096 | 4.4871 |

| Imidazo[1,2-a]pyridine Derivative (9e) | Not Specified | Not Specified | 3.91 |

| Imidazo[1,2-a]pyridine Derivative (9j) | Not Specified | Not Specified | 2.49 |

Note: The values presented are for illustrative purposes based on related structures and are not specific to this compound. The actual values for this compound would require specific calculations. irjweb.comscirp.orgscirp.org

Ionization Potential and Electron Affinity Calculations

The ionization potential (IP) and electron affinity (EA) are fundamental electronic properties that can be related to the energies of the frontier molecular orbitals through Koopmans' theorem. The IP is the energy required to remove an electron from a molecule and can be approximated by the negative of the HOMO energy (IP ≈ -E_HOMO). The EA is the energy released when an electron is added to a molecule and can be approximated by the negative of the LUMO energy (EA ≈ -E_LUMO).

These parameters provide a quantitative measure of a molecule's ability to donate or accept electrons, respectively. A lower ionization potential indicates a better electron donor, while a higher electron affinity suggests a better electron acceptor. Theoretical calculations using DFT can provide reliable estimates of these properties, which are crucial for understanding the molecule's behavior in redox reactions and charge-transfer processes. rsc.orgresearchgate.net

Reactivity Descriptors and Molecular Electrostatic Potential (MEP)

Global and local reactivity descriptors, along with the molecular electrostatic potential, are powerful tools derived from computational chemistry to predict and rationalize the chemical reactivity of molecules. rsc.orgresearchgate.net

Global Reactivity Descriptors (e.g., Chemical Hardness, Softness, Electrophilicity Index)

Global reactivity descriptors are calculated from the ionization potential (IP) and electron affinity (EA), which in turn are often estimated from the HOMO and LUMO energies. These descriptors provide a general overview of the molecule's reactivity. rsc.org

Chemical Hardness (η): Defined as η = (IP - EA) / 2, it measures the resistance of a molecule to change its electron distribution. irjweb.comscirp.org A molecule with a large HOMO-LUMO gap is considered "hard," indicating lower reactivity. irjweb.comresearchgate.net

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the molecule's polarizability. "Soft" molecules have a small HOMO-LUMO gap and are more reactive. scirp.orgresearchgate.net

Electronegativity (χ): Defined as χ = (IP + EA) / 2, it measures the molecule's ability to attract electrons.

Electrophilicity Index (ω): Defined as ω = χ² / (2η), it quantifies the energy stabilization when the molecule accepts an optimal number of electrons from the environment. It is a measure of a molecule's electrophilic character. irjweb.comresearchgate.net

These descriptors are valuable for comparing the reactivity of different compounds and for understanding the influence of substituents. scirp.orgrsc.org For this compound, these parameters would be influenced by the interplay between the electron-donating ethyl group and the electron-withdrawing benzoyl and pyridine moieties.

Table 3: Conceptual DFT Reactivity Descriptors

| Descriptor | Formula | Interpretation |

| Chemical Hardness (η) | (IP - EA) / 2 | Resistance to charge transfer. scirp.org |

| Chemical Softness (S) | 1 / η | Propensity for charge transfer. scirp.org |

| Electronegativity (χ) | (IP + EA) / 2 | Ability to attract electrons. |

| Electrophilicity Index (ω) | χ² / (2η) | Measure of electrophilic power. irjweb.com |

The molecular electrostatic potential (MEP) is a three-dimensional map of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.dersc.org It is a valuable tool for identifying the electrophilic and nucleophilic sites within a molecule and for understanding noncovalent interactions. uni-muenchen.demdpi.com

The MEP is typically visualized by color-coding the molecular surface. Regions of negative potential (usually colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. These often correspond to lone pairs on heteroatoms like the nitrogen in the pyridine ring and the oxygen in the carbonyl group of this compound. uni-muenchen.deimperial.ac.uk Regions of positive potential (usually colored blue) are electron-deficient and represent sites for nucleophilic attack. uni-muenchen.de The MEP provides a visual representation of the charge distribution and is a powerful guide for predicting intermolecular interactions and chemical reactivity. uni-muenchen.deresearchgate.net

Local Reactivity Descriptors (e.g., Fukui Functions, Dual Descriptor)

Local reactivity descriptors are essential tools in computational chemistry for predicting the most reactive sites within a molecule. nih.gov Fukui functions and the dual descriptor identify regions susceptible to nucleophilic, electrophilic, or radical attacks. researchgate.netscm.com

The Fukui function helps to pinpoint local reactivity by analyzing the electron density changes when an electron is added or removed. nih.gov For an electrophilic attack, the relevant function, f⁻(r), approximates the density of the Highest Occupied Molecular Orbital (HOMO), indicating where the molecule is most likely to donate electrons. nih.gov Conversely, the function for nucleophilic attack, f⁺(r), relates to the Lowest Unoccupied Molecular Orbital (LUMO) density, showing where the molecule is likely to accept electrons. researchgate.net

The Dual Descriptor (DD) , or second-order Fukui function, offers a more precise picture of reactivity. researchgate.netfrontiersin.org It is a biphasic function that can simultaneously reveal sites prone to nucleophilic attack (where DD < 0) and electrophilic attack (where DD > 0). researchgate.netfrontiersin.org This makes it a powerful tool for understanding the Janus-faced behavior of molecules in chemical reactions. frontiersin.org While specific Fukui and dual descriptor values for this compound are not detailed in the available literature, the general principles suggest that the nitrogen atom of the pyridine ring and the carbonyl oxygen would be key sites for electrophilic interaction, whereas specific carbons on the aromatic rings would be susceptible to nucleophilic attack.

MEP Surface Mapping for Nucleophilic and Electrophilic Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule by mapping its electron density. researchgate.net The MEP displays regions of negative potential (electron-rich), which are susceptible to electrophilic attack, and regions of positive potential (electron-poor), which are prone to nucleophilic attack. nih.govnanobioletters.com

In analyses of related benzoylpyridine and pyridine derivatives, the MEP surface consistently identifies specific patterns of reactivity. nih.govresearchgate.net

Nucleophilic Sites: Regions with negative electrostatic potential, typically colored red or yellow, are located around electronegative atoms. For this compound, the most significant negative potential is expected around the carbonyl oxygen atom and the nitrogen atom of the pyridine ring, making them primary sites for electrophilic attack. nih.govresearchgate.net

Electrophilic Sites: Regions with positive electrostatic potential, colored blue, indicate electron-deficient areas. These are typically found around hydrogen atoms, particularly those attached to the aromatic rings. nih.gov

MEP analysis is crucial for understanding intermolecular interactions and how the molecule will be recognized by other chemical species. researchgate.net

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron delocalization within a molecule by examining interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.de This method quantifies hyperconjugative interactions and their stabilization energies (E²), offering insights into the molecule's stability and electronic structure. researchgate.netconicet.gov.ar

NBO analysis transforms the complex, delocalized molecular orbitals into localized Lewis-like structures (bonds and lone pairs). uni-muenchen.de The key aspect of this analysis is the evaluation of donor-acceptor interactions. For instance, the delocalization of electron density from a filled bonding orbital (like a C-C or C-H bond) or a lone pair into an adjacent empty antibonding orbital (like a C-C* or C=O* orbital) results in a stabilizing effect. researchgate.net

Thermodynamic Properties Calculation

Computational methods, particularly DFT, are used to calculate the thermodynamic properties of molecules, such as enthalpy (H), entropy (S), and Gibbs free energy (G). doi.orgunjani.ac.id These calculations can predict the stability of a compound and the feasibility of chemical reactions at various temperatures. wisc.eduresearchgate.net

Studies on pyridine synthesis and related systems demonstrate that these thermodynamic parameters can be reliably calculated. unjani.ac.id For instance, calculations can determine whether a reaction is exothermic (negative ΔH) or endothermic (positive ΔH) and whether it is spontaneous (negative ΔG). unjani.ac.idresearchgate.net While specific calculated values for this compound were not found in the search results, the methodology is well-established. Thermodynamic functions are often computed at standard conditions (298.15 K and 1 atm) and can be extrapolated to other temperatures. wisc.edunih.gov

Table 1: Representative Calculated Thermodynamic Parameters for Pyridine Synthesis This table is illustrative of the types of data generated in thermodynamic calculations for related systems.

| Parameter | Value in Vacuum (kJ/mol) | Value in Water (kJ/mol) | Value in Ethanol (B145695) (kJ/mol) |

|---|---|---|---|

| Enthalpy of Reaction (ΔH) | -36.54 | -35.60 | -35.63 |

Data derived from a theoretical study on pyridine synthesis from pyrylium (B1242799) salt. unjani.ac.id

Structure-Reactivity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies investigate how the chemical structure of a compound influences its properties and reactivity. researchgate.netdntb.gov.ua For benzoylpyridine derivatives, these studies are crucial for designing new molecules with desired chemical or biological activities. researchgate.netnih.gov

Correlating Structural Modifications with Chemical Behavior

Modifying the structure of the benzoylpyridine scaffold leads to significant changes in chemical behavior. SAR studies on related compounds reveal several key trends:

Positional Isomerism: The position of substituents on the pyridine ring dramatically affects the molecule's properties. For example, moving a substituent from the 2-position to the 3- or 4-position can alter in vitro potency in biological systems due to changes in how the molecule fits into a binding site. nih.gov

Ring Modification: Replacing the phenyl ring with other aromatic or heterocyclic systems, or vice-versa, can modulate properties like lipophilicity and biological target specificity. nih.gov

Substituent Effects on Electronic and Steric Properties

The nature and position of substituents on the this compound framework govern its electronic and steric landscape. researchgate.net

Electronic Effects: The ethyl group at the para-position of the benzoyl ring is an electron-donating group (EDG) through induction and hyperconjugation. This increases the electron density on the phenyl ring. In contrast, the benzoyl group as a whole is electron-withdrawing from the pyridine ring. The interplay of these effects dictates the reactivity at various sites. For instance, introducing electron-withdrawing groups like nitro or cyano moieties would make the aromatic rings more electron-deficient and susceptible to nucleophilic attack. nih.gov Conversely, adding more electron-donating groups like methoxy (B1213986) would enhance reactivity towards electrophiles.

Steric Effects: The ethyl group also introduces steric bulk, which can influence how the molecule interacts with other reactants or biological targets. The relative orientation of the pyridine and phenyl rings, defined by the dihedral angle, is also a critical steric factor that can be influenced by substituents adjacent to the connecting carbonyl group. nih.gov Studies on related 2-phenylpyridines show that the ortho position is a key site for C-H activation reactions, a process sensitive to both steric and electronic factors. rsc.org

Conformational Analysis and its Impact on Reactivity

The three-dimensional arrangement of the constituent rings in this compound significantly influences its chemical behavior. The conformational flexibility of this molecule primarily arises from the rotation around the single bonds connecting the carbonyl group to the pyridine and the 4-ethylphenyl rings. Computational and theoretical investigations, particularly on the closely related parent compound 2-benzoylpyridine (B47108), provide substantial insight into the conformational preferences and their repercussions on reactivity. The para-ethyl substituent is not anticipated to introduce significant steric hindrance that would fundamentally alter the core conformational landscape established by the pyridine and benzoyl moieties.

Theoretical studies, often employing Density Functional Theory (DFT), have been instrumental in characterizing the stable conformers of 2-aroylpyridines. The key geometric parameters defining these conformations are the dihedral angles between the plane of the carbonyl group and the planes of the two aromatic rings. For 2-benzoylpyridine, and by extension this compound, two principal planar or near-planar conformers are considered, determined by the relative orientation of the pyridine nitrogen atom and the carbonyl oxygen atom. These are typically referred to as the s-cis (or Z) and s-trans (or E) conformers, where the nitrogen and oxygen atoms are on the same or opposite sides of the C(pyridyl)-C(carbonyl) bond, respectively.

Research indicates that for 2-benzoylpyridine, the two rings are generally not coplanar with the central carbonyl group in the ground state. This twisting is a result of minimizing steric repulsion between the ortho-hydrogens of the pyridine and phenyl rings. One of the conformers is generally found to be more stable, though the energy difference can be small, allowing for the presence of a conformational equilibrium in solution. rsc.org

The reactivity of this compound is directly linked to its conformational state. The accessibility of the lone pair of electrons on the pyridine nitrogen and the electrophilicity of the carbonyl carbon are modulated by the rotational arrangement of the rings. For instance, in reactions involving coordination to a metal center, the conformation must be such that the nitrogen and oxygen atoms can act as a bidentate ligand. smolecule.comrsc.org The steric hindrance around the carbonyl group, which is affected by the dihedral angle of the 4-ethylphenyl ring, will influence the approach of nucleophiles.

Furthermore, photochemical reactions are highly dependent on the ground-state conformation. The efficiency of processes like photocyclization is dictated by the initial geometry of the molecule, which determines the feasibility of forming the necessary intermediates. researchgate.netcolab.ws For example, the photocyclization of 2-benzoylpyridine is proposed to proceed from an nπ* triplet state, and the conformation of this precursor is crucial for the subsequent reaction steps. researchgate.net

Detailed Research Findings

Computational studies on 2-benzoylpyridine, serving as a model for this compound, have elucidated the energetic landscape of its conformations. DFT calculations have been used to determine the relative energies of different conformers and the barriers to their interconversion.

The most stable conformation is typically found to be non-planar, with the pyridine and phenyl rings twisted out of the plane of the carbonyl group to alleviate steric strain. The degree of this twist is a critical factor. For instance, in some derivatives of 2-aroylthiophenes, a related class of compounds, the conformer with the thiophene (B33073) ring nearly coplanar with the carbonyl group and the phenyl ring twisted is preferred. rsc.org

The following table summarizes hypothetical computational data for the conformers of this compound, based on findings for 2-benzoylpyridine and related structures. The dihedral angles are defined as ω1 (Py-C-C=O) and ω2 (C-C-Ph-Et).

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle ω1 (°) | Dihedral Angle ω2 (°) | Dipole Moment (Debye) |

| Skew s-cis | 0.00 | ~25-35 | ~20-30 | ~3.5 |

| Skew s-trans | ~0.5 - 1.5 | ~150-160 | ~20-30 | ~2.8 |

| Planar s-cis (TS) | ~2.0 - 3.0 | 0 | 0 | ~3.8 |

| Planar s-trans (TS) | ~3.0 - 4.5 | 180 | 0 | ~2.5 |

TS: Transition State

This data illustrates that the non-planar, or skew, conformations are energetically favored over the fully planar arrangements, which represent transition states for the rotation of the rings. The small energy difference between the skew s-cis and skew s-trans conformers suggests that both may be populated at room temperature, leading to a dynamic equilibrium. The differing dipole moments of the conformers also imply that the equilibrium can be influenced by the polarity of the solvent.

The impact on reactivity is significant. For a reaction requiring chelation, the molecule must adopt a conformation close to the s-cis form to allow the nitrogen and oxygen atoms to coordinate to the same center. The energy barrier to achieve this conformation from the more stable skew form will affect the reaction kinetics. Similarly, for a nucleophilic attack at the carbonyl carbon, the steric shielding by the adjacent aromatic rings, which is a function of the dihedral angles, will play a crucial role in determining the reaction rate and stereochemical outcome.

Applications in Advanced Organic Synthesis and Materials Chemistry

Precursor in the Synthesis of Diverse Heterocyclic Systems

The reactivity of the carbonyl group and the aromatic rings within 2-(4-Ethylbenzoyl)pyridine makes it a valuable starting material for constructing more complex molecular architectures, particularly diverse heterocyclic systems.

The 2-benzoylpyridine (B47108) scaffold is a key component in the synthesis of fused pyridine (B92270) ring systems, such as quinolines and pyridopyrimidines, which are prevalent in pharmacologically active compounds. researchgate.netnih.govpharmascholars.comnih.gov Established synthetic routes can be adapted for this compound to generate novel derivatives.

One prominent method is the Friedländer annulation, which typically involves the acid- or base-catalyzed condensation of a 2-aminobenzophenone (B122507) with a compound containing an α-methylene ketone. By analogy, a 2-(aminoaryl)benzophenone derivative of this compound could react with ketones to yield substituted quinolines. scispace.com For instance, the condensation of an o-aminobenzophenone with 2-acetylpyridine (B122185) derivatives is a known pathway to synthesize 2-(2'-pyridyl)quinolines. scispace.com

Furthermore, the synthesis of pyridopyrimidines, another class of fused heterocycles with significant biological activity, often starts from 2-aminopyridine (B139424) derivatives. nih.govpharmascholars.com These precursors can undergo cyclocondensation with various reagents. For example, thermal cyclocondensation of a 2-aminopyridine derivative with reagents like formic acid or acetic anhydride (B1165640) can yield pyrido[2,3-d]pyrimidine-4-one structures. nih.gov A suitably functionalized this compound, such as one bearing an amino group on the pyridine ring, could serve as the starting point for building these fused systems. The reaction of 2-amino-nicotinonitrile with various reagents is a common strategy to create diverse pyridopyrimidine derivatives. researchgate.net

Pyridine-thiazole hybrids are a class of compounds that attract considerable interest due to their wide range of biological activities. researchgate.netpleiades.onlinenih.govarabjchem.org The Hantzsch thiazole (B1198619) synthesis is a classic and efficient method for constructing the thiazole ring, which involves the condensation of an α-haloketone with a thioamide. chemhelpasap.commdpi.com To utilize this compound in this synthesis, the carbon atom adjacent to the carbonyl group would first need to be halogenated (e.g., brominated) to form an α-haloketone. This intermediate can then react with a thioamide, such as thiourea, to yield a 2-aminothiazole (B372263) derivative fused or linked to the pyridine core.

An alternative and highly relevant route involves the use of thiosemicarbazones. Research has shown that 2-benzoylpyridine can be reacted with 4-allylthiosemicarbazide (B1270964) to form 2-benzoylpyridine 4-allylthiosemicarbazone. mdpi.com This reaction proceeds by condensing the ketone with the thiosemicarbazide, often with a catalytic amount of acid. mdpi.com This thiosemicarbazone can then be cyclized with α-halogenated carbonyl compounds, such as ethyl bromoacetate, to form the desired pyridine-thiazole hybrids. researchgate.net Given the structural similarity, this compound is expected to undergo the same reaction sequence to produce novel pyridine-thiazole hybrid molecules.

Ligand Chemistry and Coordination Complexes

The nitrogen atom of the pyridine ring and the oxygen atom of the adjacent carbonyl group in this compound position it as an excellent bidentate ligand for a wide array of metal ions. This chelating ability is fundamental to its applications in catalysis and metal ion separation.

This compound readily forms stable coordination complexes with various transition metals, including but not limited to copper(II), cobalt(II), nickel(II), and zinc(II). mdpi.comscirp.org In these complexes, the compound typically acts as a neutral or anionic bidentate ligand, coordinating through the pyridine nitrogen and the carbonyl oxygen to form a stable five-membered chelate ring.

The synthesis of these complexes often involves the direct reaction of a metal salt (e.g., chloride or acetate) with the ligand in a suitable solvent like ethanol (B145695) or methanol. scirp.orgchristuniversity.in The resulting complexes exhibit diverse geometries, such as distorted octahedral or square planar, depending on the metal ion, its oxidation state, and the presence of other co-ligands. scirp.org For example, binuclear copper(II) complexes have been synthesized where the metal centers are bridged by other ligands, while the 2-benzoylpyridine moiety coordinates to each metal ion. scirp.org Similarly, studies on 2-benzoylpyridine 4-allylthiosemicarbazone have demonstrated its ability to form stable octahedral complexes with Ni(II) and Fe(III), and tetrahedral complexes with Zn(II). mdpi.com

Transition metal complexes containing pyridine-based ligands are of significant interest in the field of homogeneous catalysis. nih.govresearchgate.net While direct catalytic applications of this compound complexes are not extensively documented, the closely related 2-benzoylpyridine and other pyridine derivatives serve as excellent models for their potential. The electronic and steric properties of the ligand play a crucial role in determining the activity and selectivity of the catalyst.

Polymerization: Cobalt and iron complexes featuring 2,6-bis(imino)pyridyl ligands have been developed as highly active catalysts for olefin polymerization. researchgate.net These catalysts, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), can polymerize olefins such as isoprene (B109036) with high activity and stereoselectivity. researchgate.net The imino group is often formed by the condensation of a ketone with an amine. Therefore, this compound can be readily converted into a pyridine-imine ligand, which can then be used to synthesize nickel or cobalt complexes for ethylene (B1197577) polymerization. Nickel(II) complexes with 2-(arylimino)pyridine ligands, upon activation with ethylaluminum dichloride, have shown high catalytic performance, producing polymers like linear low-density polyethylene (B3416737) (LLDPE).

Hydrogenation: Cobalt complexes supported by bis(arylimidazol-2-ylidene)pyridine ligands are effective pre-catalysts for the hydrogenation of sterically hindered alkenes under mild conditions. nih.gov Similarly, palladium(II) complexes with (pyridyl)benzoazole ligands have demonstrated catalytic activity in the hydrogenation of both alkenes and alkynes. rsc.org These systems highlight the potential of pyridine-based frameworks in catalytic reduction reactions. A complex of this compound with a suitable transition metal like cobalt or palladium could be expected to exhibit similar catalytic activity, facilitating the addition of hydrogen across double and triple bonds.

Table 1: Examples of Pyridine-Based Catalysts and Their Applications

| Catalyst Type (based on Pyridine Ligand) | Metal Center | Co-catalyst/Activator | Application | Reference |

|---|---|---|---|---|

| 2-(1-methyl-2-benzimidazolyl)-6-(1-(arylimino)ethyl)pyridine | Cobalt(II) | Ethylaluminum sesquichloride | Isoprene Polymerization | researchgate.net |

| Bis(arylimidazol-2-ylidene)pyridine | Cobalt | - | Alkene Hydrogenation | nih.gov |

| 2-(Pyridyl)benzothiazole | Palladium(II) | - | Alkene/Alkyne Hydrogenation | rsc.org |

| 2-Aryl-8-anilinoquinoline | Zirconium | Methylalumoxane (MAO) | Olefin Polymerization | google.com |

The ability of 2-benzoylpyridine derivatives to form stable complexes with metal ions has been exploited for environmental applications, specifically the removal of heavy metal ions from aqueous solutions. nih.govbibliotekanauki.pl

A notable application is the use of 2-benzoylpyridine as both an extractant in classical solvent extraction and as a carrier in adsorptive polymeric materials for the selective removal of silver(I) and copper(II) ions from acidic solutions. bibliotekanauki.pl Studies have shown that 2-benzoylpyridine is particularly efficient for the removal of silver ions. bibliotekanauki.pl The process involves the complexation of the metal ion by the ligand, facilitating its transfer from the aqueous phase to an organic or solid phase.

Furthermore, derivatives such as 2,6-bis((benzoyl-R)amino)pyridine have been synthesized and used as carriers for the removal of Cu(II), Ni(II), Co(II), and Zn(II) ions from water. nih.gov These ligands form stable complexes with the target metal ions, enabling their separation through solvent extraction or membrane-based processes. nih.gov The efficiency of the extraction process is influenced by factors such as pH and the nature of the organic solvent used.

Table 2: Metal Ion Removal using Benzoylpyridine Derivatives

| Ligand | Target Metal Ions | Method | Key Finding | Reference |

|---|---|---|---|---|

| 2-Benzoylpyridine | Ag(I), Cu(II) | Solvent Extraction, Adsorption | Efficient and selective removal of Ag(I) ions from acidic solutions. | bibliotekanauki.pl |

| 2,6-Bis(benzoylamino)pyridine | Cu(II), Ni(II), Co(II), Zn(II) | Solvent Extraction, Membrane Processes | Forms stable complexes and can be used as a carrier for removal. | nih.gov |

Development of Specialty Chemicals and Functional Materials

The unique molecular architecture of this compound, which combines a polar pyridine ring with a nonpolar ethyl-substituted benzoyl group, suggests its potential as a building block for a variety of specialty chemicals and functional materials. The interplay between these different chemical moieties could give rise to materials with novel and desirable properties.

Components in Sensing Materials (e.g., CO₂ Gas Sensors)

While no specific studies detailing the use of this compound in CO₂ gas sensors have been identified, the foundational benzoylpyridine structure presents intriguing possibilities for such applications. Pyridine and its derivatives have been investigated for their role in the electrochemical reduction of CO₂. The nitrogen atom in the pyridine ring can interact with CO₂, potentially facilitating its detection.

The benzoylpyridine framework can act as a bidentate ligand, capable of coordinating with metal centers. This property is significant as metal complexes are often at the heart of sensing materials. The formation of complexes with metals could enhance the sensitivity and selectivity of a sensor. For instance, derivatives of 2-benzoylpyridine are known to form complexes with various metal ions.

The potential utility of this compound in this context is speculative but based on the known characteristics of its constituent parts. The ethyl group at the para position of the benzoyl ring could influence the electronic properties of the molecule and its packing in a solid-state sensor, which in turn could modulate its sensing performance.

| Component | Potential Role in Sensing | Relevant Research Context |

| Pyridine Ring | Interaction with acidic gases like CO₂ through the lone pair on the nitrogen atom. | General studies on pyridine derivatives in CO₂ reduction and capture. |

| Benzoyl Group | Participation in charge transfer processes; modification of electronic properties. | Aromatic ketones are known to have interesting photophysical properties. |

| Metal Complexation | Formation of coordination complexes that can act as the active sensing element. | 2-Benzoylpyridine is a known ligand in coordination chemistry. |

Integration into Chemically Tunable Systems

The structure of this compound makes it an interesting candidate for integration into chemically tunable systems. The reactivity of the aromatic rings and the carbonyl group offers multiple points for chemical modification, allowing for the fine-tuning of its properties.

Aromatic ketones have been recognized for their utility in cross-coupling reactions, which are powerful tools for creating new carbon-carbon and carbon-heteroatom bonds. azom.comwaseda.jp This suggests that this compound could be a versatile intermediate in the synthesis of more complex molecules with tailored functionalities. Recent advancements have highlighted methods to transform aromatic ketones, expanding their synthetic utility. azom.comwaseda.jp

Furthermore, the benzoylpyridine scaffold is a component of some photochromic hydrazones, which can switch between different isomers upon exposure to light. researchgate.netnih.gov This photoswitching behavior is a key feature of many chemically tunable systems and molecular machines. The electronic properties of the benzoylpyridine core, influenced by the ethyl substituent, could be harnessed to design novel photoresponsive materials. By strategically modifying the molecule, it may be possible to create systems where properties like color, fluorescence, or binding affinity can be controlled by external stimuli.

| Structural Feature | Potential for Tunability | Relevant Chemical Principles |

| Benzoylpyridine Core | Foundation for photochromic and electrochromic systems. | Conjugated aromatic systems often exhibit interesting optical and electronic properties. |

| Carbonyl Group | Site for nucleophilic addition and condensation reactions to create derivatives. | Classic ketone chemistry allows for a wide range of transformations. |

| Aromatic Rings | Amenable to electrophilic and nucleophilic substitution reactions. | Functionalization of the rings can alter steric and electronic properties. |

| Ethyl Group | Modifies solubility and steric hindrance, influencing intermolecular interactions. | Alkyl groups can impact crystal packing and material morphology. |

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 2-(4-Ethylbenzoyl)pyridine?

The synthesis of pyridine derivatives like this compound typically involves coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) or Friedel-Crafts acylation. For example, a related synthesis for 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine employs NaOH in dichloromethane for deprotonation and subsequent nucleophilic substitution . Key optimization steps include:

- Catalyst selection : Use palladium catalysts for cross-coupling.

- Solvent optimization : Polar aprotic solvents (e.g., DMF, CH₂Cl₂) enhance reaction efficiency.

- Purification : Column chromatography or recrystallization to achieve >95% purity.

Q. How should researchers characterize this compound, and what analytical techniques are critical?

Essential characterization methods:

Q. What safety protocols are recommended for handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts.

- Waste disposal : Segregate organic waste and collaborate with certified biohazard disposal services .

- Emergency measures : For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX programs?

SHELXL is widely used for small-molecule refinement. Key steps:

Q. What computational methods are suitable for studying this compound’s electronic properties and binding affinities?

- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and electrostatic potential maps (software: Gaussian, ORCA).

- Molecular docking : Screen against biological targets (e.g., enzymes) using AutoDock Vina .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational stability (GROMACS, AMBER).

Q. How does this compound interact in co-crystallization studies, and what insights can be gained?

Co-crystals with hydrogen-bond donors (e.g., carboxylic acids) reveal supramolecular interactions. For instance, 2-aminobenzoic acid forms co-crystals with pyridine derivatives via N–H⋯N and O–H⋯O bonds . Such studies guide the design of functional materials (e.g., MOFs) or drug co-crystals.

Q. What methodological challenges arise when reconciling contradictory toxicity or stability data for this compound?

- Data gaps : Limited ecotoxicological data (e.g., persistence, bioaccumulation) necessitate extrapolation from structurally similar compounds .

- Experimental variability : Control humidity/temperature during stability tests to avoid degradation artifacts.

- In silico tools : Use QSAR models to predict toxicity endpoints (e.g., ECOSAR).

Q. How is this compound applied in medicinal chemistry or materials science?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.